molecular formula C38H54Br2N2O2S2 B1532484 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1224709-68-5

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B1532484
CAS No.: 1224709-68-5
M. Wt: 794.8 g/mol
InChI Key: JLJXFNQGQGQPQC-UHFFFAOYSA-N
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Description

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (hereafter referred to as Br-DPP-BuOct) is a diketopyrrolopyrrole (DPP)-based monomer with a planar conjugated bicyclic structure. The DPP core is functionalized with 5-bromothiophene groups at the 3,6-positions and branched 2-butyloctyl alkyl chains at the 2,5-positions. This design enhances solubility in organic solvents while maintaining strong π-π interactions critical for charge transport in organic semiconductors . Br-DPP-BuOct is primarily utilized as a precursor for synthesizing conjugated polymers via cross-coupling reactions (e.g., Stille or Suzuki polymerization), enabling applications in organic photovoltaics (OPVs), field-effect transistors (OFETs), and biodegradable semiconducting polymers .

Properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54Br2N2O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-41-35(29-21-23-31(39)45-29)33-34(37(41)43)36(30-22-24-32(40)46-30)42(38(33)44)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJXFNQGQGQPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Br2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120522
Record name 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224709-68-5
Record name 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224709-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as DPP) is a compound with significant potential in organic electronics and materials science. Its unique structure contributes to its biological activity, particularly in the context of organic semiconductors and photovoltaic applications. This article reviews the biological activity of DPP, focusing on its properties, mechanisms of action, and relevant studies.

The molecular formula of DPP is C54H86Br2N2O2S2 with a molecular weight of 1019.21 g/mol. It is characterized by a planar conjugated bicyclic structure that facilitates strong π–π interactions. The compound exhibits a melting point of 95.0-96.9 °C and a predicted boiling point of approximately 925.3 °C .

PropertyValue
Molecular FormulaC54H86Br2N2O2S2
Molecular Weight1019.21 g/mol
Melting Point95.0-96.9 °C
Boiling Point925.3 °C (predicted)
Density1.19 g/cm³ (predicted)
pKa-5.37 (predicted)
ColorDark purple

Mechanisms of Biological Activity

DPP's biological activity can be attributed to several factors:

  • Conjugated Structure : The planar structure allows for effective electron delocalization, enhancing its conductivity and interaction with biological systems.
  • Solubility Modulation : The introduction of branched long alkyl chains (e.g., butyloctyl) improves solubility in organic solvents, which is crucial for its application in organic electronics and potential therapeutic uses .
  • Photophysical Properties : DPP exhibits strong absorption in the visible region, making it suitable for applications in photovoltaics and phototherapy .

Organic Photovoltaics

Research has demonstrated that DPP derivatives can act as effective hole transport materials in organic photovoltaic cells (OPVs). A study indicated that incorporating DPP into the active layer significantly improved the power conversion efficiency (PCE) due to enhanced charge transport properties .

Table: Performance Comparison of DPP-based OPVs

Study ReferencePCE (%)Comments
I. Kang et al., 20136.5High-performance organic field-effect transistors due to DPP incorporation .
MDPI Review, 202119.05DPP derivatives showed improved stability and efficiency compared to traditional materials .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : Branched alkyl chains (e.g., 2-butyloctyl, 2-octyldodecyl) improve solubility and film-forming properties compared to linear chains (e.g., dioctyl) . Longer branched chains (e.g., 2-octyldodecyl) enhance thermal stability but may reduce charge mobility due to increased steric hindrance .
  • Substituent Effects : Bromothiophene groups facilitate cross-coupling reactions, whereas phenyl or boronate-ester substituents enable alternative polymerization routes (e.g., Suzuki coupling) or bandgap tuning .

Optoelectronic Properties

Comparative data for Br-DPP-BuOct and analogs:

Compound Bandgap (eV) Hole Mobility (cm²/Vs) Absorption λ_max (nm) Reference
Br-DPP-BuOct (polymerized with vinylene) 1.4–1.6 0.06 (polymer: DPPV) 750 (film)
2,5-bis(2-hexyldecyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione (polymer: DPPT) 1.5–1.7 0.03 (polymer: DPPT) 720 (film)
Benzothiadiazole-DPP-BuOct (BO-DPP-BTZ) 1.6 0.06 680 (film)
3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione 2.0–2.2 Not reported 550 (solution)

Key Findings :

  • Br-DPP-BuOct-derived polymers exhibit lower bandgaps (1.4–1.6 eV) compared to phenyl-substituted DPPs (2.0–2.2 eV), making them suitable for near-infrared applications .
  • The 2-butyloctyl chain in Br-DPP-BuOct balances solubility and mobility, achieving hole mobilities up to 0.06 cm²/Vs in OFETs .

Preparation Methods

Synthesis of the Core Pyrrolo[3,4-c]pyrrole-1,4-dione Unit

The initial step involves the formation of the core 2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, which serves as the backbone for subsequent functionalization. This core is synthesized by condensation of appropriate heteroaryl carbonitriles followed by alkylation with branched 2-butyloctyl chains to improve solubility and processability. The alkylation step is crucial for enhancing solubility in organic solvents, facilitating purification and subsequent reactions.

Bromination of the Thiophene Units

The key functionalization step is the selective bromination of the thiophene rings at the 5-position to yield 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. This is typically achieved by treating the core compound with bromine in chloroform at room temperature overnight. The reaction proceeds smoothly with high regioselectivity, yielding the dibromo derivative in approximately 78% yield.

Reaction conditions:

Step Reagents Solvent Temperature Time Yield
Bromination Br2 CHCl3 Room temp. Overnight 78%

Purification and Characterization

After bromination, the product is purified by column chromatography to remove unreacted starting materials and side-products. The purified compound is typically a dark red/purple solid with a purity greater than 98% as confirmed by HPLC analysis.

Physical and chemical data:

Property Data
Molecular formula C38H54Br2N2O2S
Molecular weight 794.79 g/mol
Appearance Dark red/purple solid
Purity >98% (HPLC)
CAS Number 1224709-68-5

Application of the Brominated Compound in Further Synthesis

The brominated compound serves as a versatile intermediate for Suzuki coupling and other cross-coupling reactions to build more complex donor-acceptor polymers. For example, coupling with boronate esters such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]thiadiazole using Pd-catalyzed Suzuki coupling yields advanced conjugated polymers with enhanced photovoltaic properties.

Suzuki coupling conditions (example):

Step Reagents Solvent Temperature Time Yield
Suzuki coupling Pd(PPh3)4, K2CO3, Aliquat 336 Toluene 80°C 72 h 87%

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Notes
1 Synthesis of core DPP unit Heteroaryl carbonitriles, alkylation with 2-butyloctyl chains - Improves solubility
2 Bromination of thiophene rings Br2 in CHCl3, room temperature, overnight 78 Selective dibromination at 5-position
3 Purification Column chromatography - Purity >98% (HPLC)
4 Further functionalization (Suzuki coupling) Pd catalyst, boronate ester, K2CO3, toluene, 80°C, 72h 87 For polymer synthesis

Research Findings and Practical Considerations

  • The use of branched 2-butyloctyl alkyl chains is critical for solubility enhancement, which facilitates purification and device fabrication.
  • Bromination with bromine in chloroform is a mild and effective method for selective functionalization without affecting the core DPP structure.
  • The high purity (>98%) of the final brominated compound is essential for reproducible performance in organic electronic devices.
  • The compound’s dibromo functionality enables versatile cross-coupling reactions, making it a valuable building block in the synthesis of high-performance organic semiconductors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrrolo-pyrrole-dione derivatives. Key steps include:

  • Use of Suzuki-Miyaura coupling for introducing bromothiophene moieties (e.g., 1-iodo-4-methoxybenzene as a coupling partner) .
  • Solubility optimization with branched alkyl chains (e.g., 2-butyloctyl groups) to prevent aggregation during synthesis .
  • Typical yields range from 46%–63% under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst and THF as the solvent .
    • Data Table :
Reaction StepCatalystSolventYield (%)Reference
Cross-CouplingPd(PPh₃)₄THF46–63

Q. How can solubility and purification challenges be addressed during synthesis?

  • Methodological Answer :

  • Solubility : The 2-butyloctyl side chains enhance solubility in non-polar solvents (e.g., chloroform, toluene), critical for solution-phase processing .
  • Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Density (1.32 g/cm³) and molecular weight (603.68 g/mol) guide solvent selection .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns of bromothiophene and alkyl chains. For example, thiophene protons appear at δ 6.8–7.2 ppm in CDCl₃ .
  • HRMS : Validate molecular weight (e.g., m/z 603.68 for C₃₀H₃₉BrN₂O₂S₂) with <5 ppm error .
  • FTIR : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ .

Advanced Research Questions

Q. How do steric effects from 2-butyloctyl substituents influence crystallinity and charge transport in optoelectronic applications?

  • Methodological Answer :

  • Crystallography : Analyze single-crystal X-ray diffraction data (analogous to 2,5-bis(2-ethylhexyl) derivatives) to assess π-π stacking distances (~3.4–3.6 Å) .
  • Charge Mobility : Use space-charge-limited current (SCLC) measurements. Branched alkyl chains reduce crystallinity but enhance solution processability .

Q. What strategies mitigate batch-to-batch variability in bromothiophene functionalization?

  • Methodological Answer :

  • Reaction Monitoring : Employ in-situ UV-Vis spectroscopy (λₐᵦₛ ~450 nm for pyrrolo-pyrrole-dione core) to track coupling efficiency .
  • Precursor Purity : Ensure 5-bromothiophene-2-carbaldehyde intermediates are >97% pure via GC-MS .

Q. How can computational modeling predict the compound’s electronic properties for photovoltaic applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to estimate HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV, LUMO ≈ -3.7 eV) .
  • Bandgap Correlation : Compare calculated bandgaps (~1.6 eV) with experimental UV-Vis-NIR spectra .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Methodological Answer :

  • Yield Variability : Lower yields (46%) may stem from steric hindrance in bis-alkylated derivatives vs. higher yields (63%) in mono-functionalized analogs .
  • Resolution : Optimize catalyst loading (5 mol% Pd) and use microwave-assisted synthesis to reduce reaction time .

Data Contradiction Analysis

  • Issue : Discrepancies in reported melting points for bromothiophene derivatives (e.g., 156–159°C vs. 138–140°C) .
  • Resolution : Verify purity via DSC (heating rate 10°C/min) and correlate with alkyl chain length (longer chains lower Tm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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